Cas no 874482-99-2 ((2-Chloro-4-(trifluoromethyl)phenyl)methanamine)

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine structure
874482-99-2 structure
Product Name:(2-Chloro-4-(trifluoromethyl)phenyl)methanamine
CAS No:874482-99-2
MF:C8H8Cl2F3N
MW:246.057030677795
CID:1082581
PubChem ID:66861537
Update Time:2025-09-22

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-Chloro-4-(trifluoromethyl)phenyl)methanamine
    • 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine
    • (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride
    • SCHEMBL968626
    • 874482-99-2
    • (2-Chloro-4-(trifluoromethyl)phenyl)methanaminehydrochloride
    • SB80612
    • AKOS024438685
    • QNIZBEWNYGRUQK-UHFFFAOYSA-N
    • Benzenemethanamine, 2-chloro-4-(trifluoromethyl)-, hydrochloride
    • MDL: MFCD22042234
    • Inchi: 1S/C8H7ClF3N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H
    • InChI Key: QNIZBEWNYGRUQK-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)(F)F)C=CC=1CN.Cl

Computed Properties

  • Exact Mass: 244.9985891g/mol
  • Monoisotopic Mass: 244.9985891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

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